![molecular formula C9H18FNO B1531841 (3R,4S)-4-fluoro-N-(3-methylbutyl)oxolan-3-amine CAS No. 2166223-29-4](/img/structure/B1531841.png)
(3R,4S)-4-fluoro-N-(3-methylbutyl)oxolan-3-amine
Overview
Description
(3R,4S)-4-Fluoro-N-(3-methylbutyl)oxolan-3-amine, otherwise known as FMBO, is an important compound used in a variety of scientific research applications. It is a chiral amine that is used in the synthesis of a variety of compounds, most notably in the synthesis of enantiomers. FMBO is also used in the synthesis of peptides, carbohydrates, and other organic compounds. FMBO has a wide range of applications in both pharmaceutical and industrial research, and its use is becoming increasingly popular in the scientific community.
Scientific Research Applications
Organocatalysis and Hydroamination
Organolanthanide complexes have been shown to serve as efficient precatalysts for the regioselective intermolecular hydroamination of alkenes, alkynes, and vinylarenes, yielding corresponding amines and imines. Such catalytic activities underscore the potential utility of fluoro-oxolan-amine derivatives in catalyzing similar reactions, emphasizing their role in the development of novel organocatalytic processes (Ryu, Li, & Marks, 2003).
Chiral Resolution Reagents
Fluorinated oxiranes, closely related to the fluoro-oxolan-amine structure, have been identified as versatile reagents for the analysis of scalemic mixtures of amines. Their ability to react with a variety of α-chiral primary and secondary amines through regioselective ring-opening demonstrates their potential application in the chiral resolution of amines, which is crucial for the synthesis of enantiomerically pure compounds (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).
Intermediate in Antibiotic Synthesis
N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a compound featuring a similar structural motif to fluoro-oxolan-amine, has been developed as a key intermediate in the preparation of antibiotics for veterinary use. This highlights the potential application of fluoro-oxolan-amine derivatives as intermediates in the synthesis of therapeutically relevant molecules (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Adsorption and Environmental Applications
Magnetic amine/Fe3O4 functionalized biopolymer resins have shown remarkable efficiency in removing various anionic dyes from water, indicating the utility of amine-functionalized materials in environmental cleanup and wastewater treatment. This suggests potential applications for fluoro-oxolan-amine derivatives in the development of novel adsorbent materials with enhanced performance (Song, Gao, Xu, Xing, Han, Duan, Song, & Jia, 2016).
properties
IUPAC Name |
(3R,4S)-4-fluoro-N-(3-methylbutyl)oxolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FNO/c1-7(2)3-4-11-9-6-12-5-8(9)10/h7-9,11H,3-6H2,1-2H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZBLKDQOHBKND-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1COCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN[C@@H]1COC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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